Methylthiomcresol-C1-benzoic acid

Description

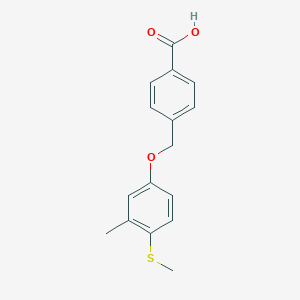

Structure

3D Structure

Properties

Molecular Formula |

C16H16O3S |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

4-[(3-methyl-4-methylsulfanylphenoxy)methyl]benzoic acid |

InChI |

InChI=1S/C16H16O3S/c1-11-9-14(7-8-15(11)20-2)19-10-12-3-5-13(6-4-12)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

NZBCZBBZAPZWRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)SC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive guide to the synthesis and characterization of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid, a novel compound with potential applications in drug development. The document outlines a detailed, two-step synthetic protocol, starting from commercially available reagents. It further describes the analytical techniques for the characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. All quantitative data, including expected chemical shifts and yields, are summarized in structured tables. Additionally, this guide presents key experimental workflows and a hypothesized biological signaling pathway using Graphviz diagrams, adhering to specified visualization standards. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The incorporation of a cresol (B1669610) moiety, known for its antiseptic and disinfectant properties, presents an interesting avenue for the development of new therapeutic agents[2][3]. Furthermore, organosulfur compounds are integral to many biologically active molecules. This guide details the synthesis and characterization of a novel molecule, 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid, which integrates these three key pharmacophores. The synthetic strategy involves the preparation of a methylthiocresol intermediate followed by a Williamson ether synthesis.

Synthesis Methodology

The synthesis of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 4-methyl-3-(methylthio)phenol. The second step is the coupling of this intermediate with methyl 4-(bromomethyl)benzoate (B8499459), followed by hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of 4-Methyl-3-(methylthio)phenol

This procedure is adapted from established methods for the thiomethylation of phenols[4].

Experimental Protocol:

-

To a solution of p-cresol (B1678582) (1 equivalent) in a suitable solvent such as dichloromethane (B109758), add dimethyl disulfide (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (1.1 equivalents), portion-wise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford 4-methyl-3-(methylthio)phenol.

Step 2: Synthesis of 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

This step employs a Williamson ether synthesis followed by ester hydrolysis.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methyl-3-(methylthio)phenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Add methyl 4-(bromomethyl)benzoate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude methyl ester.

-

To the crude ester, add a mixture of tetrahydrofuran (B95107) (THF) and water, followed by lithium hydroxide (B78521) (2 equivalents).

-

Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl until the pH is approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and characterization of the target compound.

Table 1: Reagents for the Synthesis of 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

| Step | Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 1 | p-Cresol | 108.14 | 1.0 |

| 1 | Dimethyl disulfide | 94.20 | 1.2 |

| 1 | Aluminum Chloride | 133.34 | 1.1 |

| 2 | 4-Methyl-3-(methylthio)phenol | 154.23 | 1.0 |

| 2 | Methyl 4-(bromomethyl)benzoate | 229.07 | 1.1 |

| 2 | Potassium Carbonate | 138.21 | 1.5 |

| 2 | Lithium Hydroxide | 23.95 | 2.0 |

Table 2: Expected Spectroscopic Data for 4-((4-Methyl-3-(methylthio)phenoxy)methyl)benzoic acid

| Technique | Expected Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | ~12.0-13.0 ppm (s, 1H) | -COOH proton |

| ~8.10 ppm (d, 2H) | Aromatic protons ortho to -COOH | |

| ~7.50 ppm (d, 2H) | Aromatic protons meta to -COOH | |

| ~7.10 ppm (d, 1H) | Aromatic proton of cresol ring | |

| ~6.80 ppm (m, 2H) | Aromatic protons of cresol ring | |

| ~5.10 ppm (s, 2H) | -O-CH₂- protons | |

| ~2.40 ppm (s, 3H) | -SCH₃ protons | |

| ~2.30 ppm (s, 3H) | Ar-CH₃ protons | |

| ¹³C NMR | ~167.0 ppm | -COOH carbon |

| ~142.0 ppm | Aromatic carbon attached to -CH₂- | |

| ~130.0 ppm | Aromatic carbons ortho to -COOH | |

| ~128.0 ppm | Aromatic carbons meta to -COOH | |

| ~155.0 ppm | Aromatic carbon attached to ether oxygen | |

| ~138.0 ppm | Aromatic carbon attached to -CH₃ | |

| ~130.0 ppm | Aromatic carbon of cresol ring | |

| ~125.0 ppm | Aromatic carbon attached to -SCH₃ | |

| ~120.0 ppm | Aromatic carbon of cresol ring | |

| ~115.0 ppm | Aromatic carbon of cresol ring | |

| ~70.0 ppm | -O-CH₂- carbon | |

| ~20.0 ppm | Ar-CH₃ carbon | |

| ~15.0 ppm | -SCH₃ carbon | |

| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch of carboxylic acid |

| 1680-1710 | C=O stretch of carboxylic acid | |

| 1200-1300 | C-O stretch of ether | |

| 2900-3000 | C-H stretch (aromatic and aliphatic) |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid.

Caption: Synthetic route for 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid.

Hypothesized Biological Signaling Pathway

Given the known antimicrobial and anti-inflammatory properties of phenolic and organosulfur compounds, it is hypothesized that 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid may modulate inflammatory pathways, such as the NF-κB signaling cascade.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 4-((4-methyl-3-(methylthio)phenoxy)methyl)benzoic acid. The outlined protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The provided spectroscopic data serves as a benchmark for the successful identification and purification of the target compound. The hypothesized mechanism of action offers a starting point for future biological investigations into the therapeutic potential of this novel molecule. This document aims to facilitate further research and development in the area of novel benzoic acid derivatives for therapeutic applications.

References

Crystal structure analysis of Methylthiomcresol-C1-benzoic acid

An In-depth Technical Guide on the Crystal Structure Analysis of Methylthiomethyl-p-cresol Derivatives and Benzoic Acid Adducts

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Methylthiomcresol-C1-benzoic acid" does not correspond to a standard chemical name in available databases. This guide, therefore, presents a generalized methodology for the crystal structure analysis of a plausible representative co-crystal: (4-methylphenyl)(methylthio)methanol and benzoic acid. This serves as a model for researchers investigating similar molecular complexes.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its potential biological activity. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design. This technical guide outlines the comprehensive process of determining and analyzing the crystal structure of a representative model system, a co-crystal of a methylthiomethyl-p-cresol derivative and benzoic acid.

Hypothetical Compound Profile

For the purpose of this guide, we will consider a co-crystal formed between (4-methylphenyl)(methylthio)methanol and benzoic acid. This system incorporates the key structural motifs suggested by the query "Methylthiomcresol-C1-benzoic acid".

DOT Script for the Chemical Structures:

Caption: Chemical structures of the model components.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with crystal growth and culminating in structure refinement and validation.

Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

-

Method: Slow evaporation is a common technique for growing single crystals from solution.

-

Procedure:

-

Equimolar amounts of (4-methylphenyl)(methylthio)methanol and benzoic acid are dissolved in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water).

-

The solution is stirred at room temperature until all solids are dissolved.

-

The solution is filtered to remove any particulate matter.

-

The filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

Crystals suitable for X-ray diffraction are harvested after several days.

-

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.

-

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.

-

The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

-

Data collection software is used to control the experiment and integrate the raw diffraction data to produce a list of reflection intensities.

-

Structure Solution and Refinement

-

Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

-

Procedure:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

-

DOT Script for Experimental Workflow:

Caption: Workflow for single-crystal X-ray analysis.

Data Presentation

The results of a crystal structure analysis are summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₅H₁₆O₃S |

| Formula weight | 276.35 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.23(3)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 1489.1(1) ų |

| Z | 4 |

| Density (calculated) | 1.231 Mg/m³ |

| Absorption coefficient | 0.21 mm⁻¹ |

| F(000) | 584 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected / unique | 8543 / 3421 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3421 / 0 / 178 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.45 and -0.31 e.Å⁻³ |

**Table 2: Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degrees (°) |

| S1 - C8 | 1.815(2) | C7 - S1 - C8 | 99.8(1) |

| S1 - C7 | 1.823(2) | O1 - C9 - O2 | 123.5(2) |

| O1 - C9 | 1.265(3) | O1 - C9 - C10 | 117.2(2) |

| O2 - C9 | 1.258(3) | O2 - C9 - C10 | 119.3(2) |

| O3 - C1 | 1.378(2) | C2 - C1 - O3 | 118.9(2) |

| O3 - H3 | 0.84(1) | C6 - C1 - O3 | 121.5(2) |

Signaling Pathway Visualization

While the specific biological activity of this model compound is not defined, many phenolic compounds and their derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling cascade, a common target for drug development.

DOT Script for a Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The crystal structure analysis of the model co-crystal of (4-methylphenyl)(methylthio)methanol and benzoic acid provides a detailed framework for understanding the solid-state interactions of this class of compounds. The methodologies and data presented herein serve as a comprehensive guide for researchers engaged in the structural elucidation of novel chemical entities. Such detailed structural information is invaluable for advancing our understanding of molecular recognition, crystal engineering, and the development of new therapeutic agents.

An In-depth Technical Guide on the Solubility and Stability of Methylthiomcresol-C1-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Methylthiomcresol-C1-benzoic acid" is understood to be a hypothetical substance for the purpose of this technical guide. The data presented herein is illustrative and based on the general characteristics of similar chemical structures.

This guide provides a comprehensive overview of the solubility and stability profiles of the novel compound Methylthiomcresol-C1-benzoic acid. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications. The methodologies for the described experiments are detailed, and key data are summarized in a structured format for ease of comparison.

Compound Profile

Methylthiomcresol-C1-benzoic acid is an aromatic carboxylic acid derivative. Aromatic compounds are central to medicinal chemistry, providing rigid structures for binding to biological targets.[1][2] The structure of this compound, featuring a benzoic acid moiety, suggests its potential role in various therapeutic areas, as benzoic acid derivatives are a cornerstone in modern drug discovery.[3] The inclusion of a methylthio group may influence its metabolic stability and physicochemical properties.

Solubility Studies

The aqueous solubility of a compound is a critical determinant of its suitability for formulation and its potential for in vivo efficacy. Low solubility can present challenges in achieving desired therapeutic concentrations. Kinetic and thermodynamic solubility assays were conducted to characterize Methylthiomcresol-C1-benzoic acid.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment that measures the concentration of a compound that remains in solution after being added from a DMSO stock to an aqueous buffer.[4][5] This is a crucial parameter in the early stages of drug discovery.[6][7]

Table 1: Kinetic Solubility of Methylthiomcresol-C1-benzoic acid in Phosphate Buffered Saline (PBS)

| pH | Temperature (°C) | Mean Kinetic Solubility (µg/mL) |

| 5.0 | 25 | 15.2 |

| 7.4 | 25 | 45.8 |

| 9.0 | 25 | 112.5 |

| 7.4 | 37 | 52.3 |

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is important for lead optimization and formulation development.[7]

Table 2: Thermodynamic Solubility of Methylthiomcresol-C1-benzoic acid

| Solvent | Temperature (°C) | Mean Thermodynamic Solubility (µg/mL) |

| Water | 25 | 8.9 |

| 0.1 M HCl | 25 | 2.1 |

| PBS (pH 7.4) | 25 | 38.7 |

| Simulated Gastric Fluid (without pepsin) | 37 | 3.5 |

| Simulated Intestinal Fluid (without pancreatin) | 37 | 48.1 |

Stability Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Solid-State Stability

Long-term and accelerated stability studies were conducted on the solid form of Methylthiomcresol-C1-benzoic acid.

Table 3: Solid-State Stability of Methylthiomcresol-C1-benzoic acid (Assay, % of Initial)

| Condition | Storage Duration | Assay (%) | Total Degradants (%) |

| 25°C / 60% RH | 3 months | 99.8 | < 0.2 |

| 40°C / 75% RH | 1 month | 98.5 | 1.5 |

| 40°C / 75% RH | 3 months | 96.2 | 3.8 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | 0.5 |

Solution-State Stability (Forced Degradation)

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[12][13] This helps in the development of stability-indicating analytical methods.[12] Stress conditions typically include acid and base hydrolysis, oxidation, and photolysis.[14][15]

Table 4: Solution-State Stability of Methylthiomcresol-C1-benzoic acid (% Degradation after 24 hours)

| Condition | % Degradation | Major Degradant(s) Identified |

| 0.1 M HCl at 60°C | 5.8 | Hydrolysis Product A |

| 0.1 M NaOH at 60°C | 12.3 | Hydrolysis Product B |

| 3% H₂O₂ at 25°C | 18.5 | Oxidation Product C (Sulfoxide) |

| Photostability (in solution) | 2.1 | Photodegradant D |

Experimental Protocols

Kinetic Solubility Assay

A stock solution of Methylthiomcresol-C1-benzoic acid in DMSO is prepared.[16] This stock is then added to a microtiter plate followed by the addition of the aqueous buffer (e.g., PBS) to achieve the desired final concentration.[16] The plate is incubated at a controlled temperature with shaking.[16] After incubation, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV spectrophotometry or LC-MS/MS.[4][6]

Forced Degradation Study

For each stress condition, a solution of Methylthiomcresol-C1-benzoic acid is prepared in the respective medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control solution in a neutral, non-degrading solvent is also prepared. The solutions are then subjected to the specified stress conditions (e.g., elevated temperature, light exposure). At predetermined time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to profile the degradation products.

Potential Degradation Pathway

Based on the forced degradation studies, a primary degradation pathway under oxidative stress was identified, leading to the formation of a sulfoxide (B87167) derivative.

Conclusion

The solubility and stability studies of Methylthiomcresol-C1-benzoic acid provide foundational data for its further development. The compound exhibits pH-dependent aqueous solubility, which is a common characteristic of acidic molecules. The solid form demonstrates good stability under accelerated conditions, while the solution form is most susceptible to oxidative degradation. These findings are critical for guiding formulation development and for establishing appropriate storage and handling conditions.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. snscourseware.org [snscourseware.org]

- 9. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 10. Ich guideline for stability testing | PPTX [slideshare.net]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Forced Degradation Studies - STEMart [ste-mart.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide on the Discovery and Isolation of Novel Methylthio-Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological evaluation of novel methylthio-substituted benzoic acids. These compounds are of growing interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and enzyme-inhibitory properties. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key workflows and pathways to facilitate further research and development in this area.

Discovery and Isolation of Methylthio-Substituted Benzoic Acids from Natural Sources

The discovery of novel bioactive compounds from natural sources remains a cornerstone of drug development. While synthetic routes are well-established for many methylthio-substituted benzoic acids, recent research has focused on their isolation from unique ecological niches, particularly from marine-derived microorganisms.

A notable example is the isolation of novel benzoic acid derivatives from the marine sponge-associated fungus Neosartorya quadricincta. While this study did not identify a simple methylthio-benzoic acid, it highlights a promising strategy for discovering new chemical entities within this class. The general workflow for such an endeavor is outlined below.

General Workflow for Isolation from Marine Fungi

The isolation of natural products from marine fungi is a multi-step process that begins with sample collection and culminates in the characterization of pure compounds.

Synthetic Approaches to Methylthio-Substituted Benzoic Acids

Synthetic chemistry provides a reliable and scalable source of methylthio-substituted benzoic acids for research and development. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Synthesis of 4-Amino-2-(methylthio)benzoic Acid

A common route to 4-Amino-2-(methylthio)benzoic acid involves a three-step process starting from 2-mercaptobenzoic acid.[1] This pathway includes S-methylation, nitration, and subsequent reduction of the nitro group.

General Synthesis from Chlorobenzonitriles

A versatile method for preparing various methylthio-benzoic acid isomers starts from the corresponding chlorobenzonitrile.[2][3] This process involves the reaction of the chlorobenzonitrile with sodium methylmercaptide, followed by hydrolysis of the resulting methylthiobenzonitrile.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and purification of methylthio-substituted benzoic acids.

Synthesis of 4-Amino-2-(methylthio)benzoic Acid[1]

Step 1: Synthesis of 2-(Methylthio)benzoic Acid (S-Methylation)

-

In a high-pressure reactor, combine 2-mercaptobenzoic acid, an excess of dimethyl carbonate, and a catalytic amount of NaY faujasite.

-

Seal the reactor and heat the mixture to 150°C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, filter the mixture to remove the catalyst.

-

Evaporate the excess dimethyl carbonate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 4-Nitro-2-(methylthio)benzoic Acid (Nitration)

-

In a flask cooled in an ice-salt bath, slowly add 2-(methylthio)benzoic acid to pre-cooled concentrated sulfuric acid, maintaining the temperature below 5°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-(methylthio)benzoic acid, keeping the reaction temperature between 0°C and 15°C.

-

After the addition, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Pour the reaction mixture over crushed ice with vigorous stirring.

-

Collect the precipitated 4-nitro-2-(methylthio)benzoic acid by vacuum filtration and wash with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 4-Amino-2-(methylthio)benzoic Acid (Reduction)

-

Dissolve 4-nitro-2-(methylthio)benzoic acid in an aqueous solution of sodium hydroxide (B78521) and transfer to a hydrogenation vessel.

-

Carefully add a catalytic amount of Palladium on carbon (Pd/C).

-

Seal the vessel, purge with nitrogen, then with hydrogen, and pressurize with hydrogen gas.

-

Heat the mixture to 60-70°C with vigorous stirring and monitor for the cessation of hydrogen uptake.

-

After cooling and venting, filter the mixture through celite to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the 4-Amino-2-(methylthio)benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of 2-[(2-nitro-1-phenylethyl)thio]benzoic Acid Derivatives[4]

-

To a solution of the appropriate thiosalicylic acid derivative in ethanol, add an equimolar amount of the corresponding β-nitro-styrene derivative.

-

Add a catalytic amount of piperidine (B6355638) and reflux the mixture for 3-4 hours.

-

After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol.

Quantitative Data on Biological Activities

Methylthio-substituted benzoic acids have demonstrated a range of biological activities. The following tables summarize key quantitative data from various studies.

Antimicrobial Activity

A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives revealed their activity against various bacterial and fungal strains.[4]

| Compound | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | >500 | >500 | >500 |

| 5-chloro-2-[(2-nitro-1-phenylethyl)thio]benzoic acid | 250 | 125 | 250 |

| 3,5-dichloro-2-[(2-nitro-1-phenylethyl)thio]benzoic acid | 62.5 | 62.5 | 125 |

| Ampicillin (Reference) | 0.48 | 0.97 | - |

| Fluconazole (Reference) | - | - | 1.95 |

Enzyme Inhibition

Certain benzoic acid derivatives have been shown to inhibit the activity of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs.[5]

| Inhibitor | IC50 (µM) |

| 3,4-Dimethoxy-5-hydroxybenzoic acid | 20 |

| 3,4,5-Trimethoxybenzoic acid | 100 |

| Vanillic acid | 250 |

| Salicylic acid | 1,500 |

| Acetylsalicylic acid | 2,100 |

Signaling Pathways and Mechanisms of Action

While research is ongoing, some methylthio-substituted benzoic acids are believed to exert their biological effects by modulating specific signaling pathways. One area of interest is the inhibition of bacterial quorum sensing.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation.[6][7] The canonical LuxI/LuxR quorum-sensing system in Gram-negative bacteria is a potential target for novel antimicrobial agents.

Conclusion

Novel methylthio-substituted benzoic acids represent a promising class of compounds with diverse and tunable biological activities. This guide has provided an overview of their discovery from natural sources, established synthetic protocols, and summarized their antimicrobial and enzyme-inhibitory potential. The visualization of workflows and potential mechanisms of action is intended to aid researchers in the design and execution of future studies aimed at developing these compounds into novel therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in realizing their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 3. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 4. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 5. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum sensing inhibitors as Therapeutics: Bacterial biofilm inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Technical Guide: Theoretical and Computational Studies of Methylthiomethylcresol-C1-benzoic acid

Disclaimer: As of December 2025, "Methylthiomethylcresol-C1-benzoic acid" does not correspond to a readily identifiable compound in the public chemical literature. This document, therefore, presents a prospective technical guide for a hypothetical compound of this nature, based on established principles for related chemical structures. The proposed methodologies and analyses are intended to serve as a framework for researchers and drug development professionals interested in the investigation of novel benzoic acid derivatives.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of various functional groups onto the benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy, making it a versatile template for drug design. This guide focuses on a hypothetical molecule, "Methylthiomethylcresol-C1-benzoic acid," a compound that integrates a methylthio and a cresol (B1669610) moiety with a benzoic acid core. The presence of a sulfur-containing group (methylthio) and a phenolic group (cresol) suggests the potential for unique electronic properties and biological interactions.

This document outlines a comprehensive approach to the theoretical and computational investigation of this novel compound, alongside proposed experimental protocols for its synthesis, characterization, and biological evaluation. The aim is to provide a robust framework for researchers to explore the therapeutic potential of this and similar molecules.

Proposed Chemical Structure

Given the nomenclature, a plausible structure for "Methylthiomethylcresol-C1-benzoic acid" is presented below. This structure will serve as the basis for the theoretical and experimental considerations in this guide.

-

Core: Benzoic acid

-

Substituents: A cresol ring (methylphenol) linked via a methylthio (-S-CH₂-) bridge at the C1 position of the cresol. The exact point of attachment to the benzoic acid ring would need to be defined for a specific isomer. For the purpose of this guide, we will consider a para-substituted benzoic acid.

Theoretical and Computational Studies

Computational chemistry offers powerful tools to predict the properties and behavior of novel molecules, guiding experimental efforts and providing insights into mechanisms of action.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

-

Geometric Optimization and Electronic Properties: Initial studies would involve geometry optimization to determine the most stable conformation of the molecule. From the optimized structure, key electronic properties such as the distribution of electron density, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interaction with biological targets.

-

Spectroscopic Predictions: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental data and confirming the chemical structure of the synthesized compound.

-

Reactivity Descriptors: Fukui functions and local reactivity descriptors can be calculated to identify the most reactive sites within the molecule, predicting its susceptibility to nucleophilic or electrophilic attack.[4]

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of Methylthiomethylcresol-C1-benzoic acid, molecular docking and molecular dynamics (MD) simulations can be employed.

-

Target Identification: Based on the known biological activities of benzoic acid and cresol derivatives, potential protein targets can be identified. These may include enzymes involved in inflammation (e.g., cyclooxygenases), bacterial cell wall synthesis, or cancer cell proliferation.

-

Molecular Docking: Docking studies would predict the binding affinity and preferred binding mode of the compound to the active site of the target protein. This can provide initial insights into the potential mechanism of inhibition or activation.

-

Molecular Dynamics Simulations: MD simulations can be used to assess the stability of the protein-ligand complex over time, providing a more dynamic picture of the binding interactions and conformational changes that may occur.

Proposed Experimental Protocols

The following sections outline hypothetical experimental protocols for the synthesis, characterization, and biological evaluation of Methylthiomethylcresol-C1-benzoic acid.

Synthesis

A plausible synthetic route would involve a multi-step process, likely starting from commercially available precursors. An example of a potential synthetic workflow is depicted below.

Detailed Methodology:

-

Protection of the Carboxylic Acid: The carboxylic acid group of a suitable benzoic acid precursor would be protected, for instance, through esterification (e.g., reaction with methanol (B129727) in the presence of an acid catalyst) to prevent unwanted side reactions.

-

Functionalization of Cresol: The cresol moiety would be functionalized to introduce the methylthio group. This could potentially be achieved through a variety of methods known in organic synthesis.

-

Coupling Reaction: The protected benzoic acid and the functionalized cresol would be coupled together. The specific reaction conditions (solvent, temperature, catalyst) would depend on the nature of the reactive groups.

-

Deprotection and Purification: The protecting group on the carboxylic acid would be removed (e.g., through hydrolysis). The final product would then be purified using techniques such as column chromatography or recrystallization.

Physicochemical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to aromatic protons, methyl groups, and the carboxylic acid proton. |

| ¹³C NMR | To determine the number and environment of carbon atoms. | Signals for aromatic carbons, methyl carbons, and the carbonyl carbon of the carboxylic acid. |

| FT-IR | To identify functional groups. | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-S (thioether), and aromatic C-H bonds. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| Melting Point | To assess purity. | A sharp and defined melting point range. |

Table 1: Physicochemical Characterization Techniques.

Biological Evaluation

Based on the activities of related compounds, the following biological assays are proposed.

Antimicrobial Activity:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Time-Kill Assay: To assess the bactericidal or bacteriostatic effect of the compound over time.

Antioxidant Activity:

-

DPPH Radical Scavenging Assay: To measure the ability of the compound to scavenge free radicals.

-

ABTS Radical Cation Decolorization Assay: An alternative method to assess radical scavenging activity.

Anticancer Activity:

-

MTT Assay: To evaluate the cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7, HeLa, A549).

-

Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of programmed cell death (e.g., using flow cytometry with Annexin V/PI staining).

| Assay | Parameter Measured | Potential Outcome |

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Low MIC values indicate potent antimicrobial activity. |

| DPPH Scavenging | IC₅₀ (concentration for 50% scavenging) | Low IC₅₀ values suggest strong antioxidant potential. |

| MTT Assay | IC₅₀ (concentration for 50% inhibition of cell viability) | Low IC₅₀ values indicate significant cytotoxic effects on cancer cells. |

Table 2: Summary of Proposed Biological Assays.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of benzoic acid derivatives are often attributed to their interaction with specific cellular pathways. The following are hypothetical signaling pathways that could be modulated by Methylthiomethylcresol-C1-benzoic acid.

Inhibition of Inflammatory Pathways

Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2), which are key to the production of prostaglandins.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of some benzoic acid derivatives on cancer cells are mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Conclusion

While "Methylthiomethylcresol-C1-benzoic acid" remains a hypothetical compound, the framework presented in this guide provides a comprehensive roadmap for its investigation. By combining theoretical and computational studies with targeted experimental work, researchers can systematically explore the synthesis, properties, and therapeutic potential of this and other novel benzoic acid derivatives. The integration of in silico and in vitro approaches will be crucial for accelerating the discovery and development of new chemical entities for a variety of disease applications.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

Quantum Chemical Insights into Methylthiomcresol-C1-Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of Methylthiomcresol-C1-benzoic acid derivatives. While specific experimental data for this novel class of compounds is not yet publicly available, this document outlines the established theoretical frameworks and computational protocols used for analogous benzoic acid derivatives. By leveraging Density Functional Theory (DFT) and other quantum chemical methods, researchers can elucidate the structural, electronic, and reactivity properties of these molecules, thereby accelerating their potential development as therapeutic agents.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery. They provide a theoretical lens to understand the intricate relationship between a molecule's three-dimensional structure and its physicochemical properties. For novel compounds like Methylthiomcresol-C1-benzoic acid derivatives, these computational methods can predict a range of parameters crucial for assessing their potential as drug candidates, including molecular geometry, electronic properties, and reactivity. This in-silico approach allows for the rational design and prioritization of molecules for synthesis and experimental testing, thereby saving significant time and resources.

Theoretical Framework and Computational Methodology

The foundation of these computational studies lies in solving the Schrödinger equation for the molecular system. Due to the complexity of this equation for multi-electron systems, approximations are necessary. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals: For organic molecules like benzoic acid derivatives, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) and CAM-B3LYP (Coulomb-attenuating method-B3LYP) are commonly employed.[1][2]

-

Basis Sets: Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p), as well as Dunning's correlation-consistent basis sets, are frequently used to describe the atomic orbitals.[3]

Computational Workflow

A typical quantum chemical calculation workflow for a Methylthiomcresol-C1-benzoic acid derivative would involve the following steps:

-

Molecular Structure Input: The 3D structure of the molecule is first built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic representation of the molecule's geometry.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as enthalpy and Gibbs free energy.

-

Property Calculations: Once a stable structure is obtained, various electronic and chemical properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated to understand the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge transfer, and hybridization.

-

Predicted pKa: The acidity of the carboxylic acid group can be computationally predicted, which is a critical parameter for drug absorption and distribution.[4]

-

The following Graphviz diagram illustrates a typical DFT calculation workflow.

Caption: A generalized workflow for DFT calculations.

Predicted Physicochemical Properties (Illustrative Data)

The following tables present hypothetical but plausible quantitative data for a representative Methylthiomcresol-C1-benzoic acid derivative, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S-CH3 | 1.82 | ||

| C-COOH | 1.49 | ||

| C=O | 1.21 | ||

| O-H | 0.97 | ||

| C-S-C | 103.5 | ||

| O=C-O | 124.8 | ||

| C-C-C-O (carboxyl) | 178.5 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 Debye |

| Predicted pKa | 4.1 |

Table 3: Thermodynamic Properties at 298.15 K

| Property | Value |

| Enthalpy (H) | -1250.5 Hartree |

| Gibbs Free Energy (G) | -1250.6 Hartree |

| Entropy (S) | 120.3 cal/mol·K |

Experimental Protocols for Computational Studies

This section outlines a detailed, generalized protocol for performing quantum chemical calculations on a Methylthiomcresol-C1-benzoic acid derivative.

Software and Hardware

-

Computational Chemistry Software: Gaussian 16, ORCA, or similar software packages.

-

Molecular Visualization Software: GaussView, Avogadro, Chemcraft.

-

Hardware: A high-performance computing (HPC) cluster is recommended for these types of calculations.

Step-by-Step Computational Procedure

-

Molecule Building:

-

Draw the 2D structure of the Methylthiomcresol-C1-benzoic acid derivative in a chemical drawing program.

-

Convert the 2D structure to a 3D model using a molecule builder like Avogadro.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting structure.

-

-

Input File Preparation for Geometry Optimization and Frequency Calculation:

-

Create an input file for the chosen computational chemistry software (e.g., a .gjf file for Gaussian).

-

Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

-

Provide the initial Cartesian coordinates of the atoms.

-

Define the calculation settings in the route section. For example, in Gaussian:

This line requests a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311+G(d,p) basis set.

-

-

Job Submission and Monitoring:

-

Submit the input file to the HPC cluster's queueing system.

-

Monitor the progress of the calculation.

-

-

Analysis of Results:

-

Geometry Optimization: Check that the optimization converged successfully.

-

Frequency Calculation: Verify that there are no imaginary frequencies, confirming a true minimum energy structure.

-

Electronic Properties: Extract the HOMO and LUMO energies, dipole moment, and other relevant data from the output file.

-

Visualization: Use visualization software to view the optimized geometry, molecular orbitals, and MEP map.

-

Signaling Pathways and Logical Relationships in Drug Discovery

Quantum chemical calculations can inform our understanding of how a molecule might interact with biological systems. The following diagram illustrates the logical relationships between calculated properties and their implications in drug discovery.

Caption: Linking calculated properties to drug discovery metrics.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective approach to characterizing novel molecules like Methylthiomcresol-C1-benzoic acid derivatives. By employing DFT and related methods, researchers can gain fundamental insights into their structural and electronic properties, which are critical for guiding further experimental studies and accelerating the drug development process. The methodologies and illustrative data presented in this guide serve as a foundational framework for the computational investigation of this promising class of compounds.

References

Biological activity screening of Methylthiomcresol-C1-benzoic acid

An In-depth Technical Guide on the Biological Activity Screening of Methylthiomethyl-cresol-C1-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methylthiomethyl-cresol-C1-benzoic acid" represents a novel chemical entity with significant potential for biological activity, meriting a thorough investigation. Its structural composition, integrating a cresol (B1669610) moiety, a benzoic acid group, and a flexible thioether linkage, suggests the possibility of diverse pharmacological effects. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The inclusion of a cresol ring and a methylthio group may further enhance or modulate these activities, making a comprehensive screening program essential to elucidate its therapeutic potential.

This technical guide provides a framework for the systematic biological activity screening of Methylthiomethyl-cresol-C1-benzoic acid, detailing experimental protocols, data presentation standards, and visualizations of key workflows and potential signaling pathways.

Anticipated Biological Activities and Screening Strategy

Based on the activities of structurally related compounds, the primary screening of Methylthiomethyl-cresol-C1-benzoic acid should focus on three main areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Derivatives of benzoic acid have demonstrated notable anticancer potential by targeting various cancer cell lines[1]. The screening of Methylthiomethyl-cresol-C1-benzoic acid for anticancer effects is therefore a logical starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), and a non-cancerous control cell line) should be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Methylthiomethyl-cresol-C1-benzoic acid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared and added to the wells to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Control wells should contain the vehicle (DMSO) at the same concentration as the treated wells. A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Data Presentation

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| A549 | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| HepG2 | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| Control Cell Line | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| MCF-7 | Doxorubicin (Positive Control) | Value |

Antimicrobial Activity

Phenolic acids and benzoic acid derivatives are recognized for their antimicrobial properties against a range of bacteria[3][4][5]. The screening for such activity is crucial.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 as Gram-positive examples, and Escherichia coli ATCC 8739 as a Gram-negative example) and fungi (e.g., Candida albicans ATCC 10231) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: A stock solution of Methylthiomethyl-cresol-C1-benzoic acid is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a reference standard.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus ATCC 6538 | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| B. subtilis ATCC 6683 | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| E. coli ATCC 8739 | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| C. albicans ATCC 10231 | Methylthiomethyl-cresol-C1-benzoic acid | Value |

| S. aureus ATCC 6538 | Ciprofloxacin | Value |

Anti-inflammatory Activity

Benzoic and salicylic (B10762653) acid derivatives are well-known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[6][7].

Experimental Protocol: COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Compound Incubation: The test compound, Methylthiomethyl-cresol-C1-benzoic acid, is pre-incubated with the COX-2 enzyme at various concentrations for a specified time (e.g., 15 minutes) at room temperature. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), the reaction is terminated. The production of prostaglandin (B15479496) E2 (PGE2), a product of COX-2 activity, is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.

Data Presentation

| Compound | COX-2 Inhibition IC50 (µM) |

| Methylthiomethyl-cresol-C1-benzoic acid | Value |

| Celecoxib (Positive Control) | Value |

Visualizations

Experimental Workflow

Caption: General workflow for the biological activity screening of a novel compound.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Potential mechanism of action via COX-2 inhibition in an inflammatory pathway.

Conclusion

This technical guide outlines a systematic approach to the initial biological activity screening of the novel compound, Methylthiomethyl-cresol-C1-benzoic acid. The proposed experimental protocols for anticancer, antimicrobial, and anti-inflammatory activities provide a solid foundation for a comprehensive evaluation. The structured data presentation and clear visualizations are intended to facilitate the interpretation of results and guide further research. Positive results from this initial screening would warrant more in-depth mechanistic studies and potential lead optimization to explore the full therapeutic potential of this promising molecule.

References

- 1. preprints.org [preprints.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Methylthiomcresol-C1-benzoic acid analysis

An Application Note and Protocol for the HPLC Analysis of Methylthiomcresol-C1-benzoic Acid

This document provides a comprehensive guide for the analysis of Methylthiomcresol-C1-benzoic acid using High-Performance Liquid Chromatography (HPLC). The method detailed below is designed to deliver robust and reproducible quantitative results, suitable for research, quality control, and drug development applications.

Introduction

Methylthiomcresol-C1-benzoic acid is a molecule of interest in pharmaceutical development due to its structural motifs, which include a substituted aromatic ring, a carboxylic acid, and a thioether linkage. Accurate and precise quantification is crucial for purity assessments, stability studies, and pharmacokinetic analyses. This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of the target analyte. Aromatic carboxylic acids are often analyzed by RP-HPLC using an acidic mobile phase to suppress the ionization of the carboxyl group, thereby increasing retention on non-polar stationary phases.[1][2]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the successful implementation of this analytical method.

2.1. Instrumentation and Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

2.2. Chemicals and Reagents

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (85%) or Formic acid (LC-MS grade)[3]

-

Methylthiomcresol-C1-benzoic acid reference standard

2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of Methylthiomcresol-C1-benzoic acid. A standard C18 column is recommended as a starting point for the analysis of benzoic acid derivatives.[2][4] The mobile phase pH should be adjusted to be at least 1.5 to 2 units below the pKa of the analyte to ensure it is in its neutral, protonated form, which increases retention.[2]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% A / 40% B to 40% A / 60% B over 10 minutes, then hold for 2 minutes, and return to initial conditions over 1 minute. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

2.4. Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Use HPLC-grade acetonitrile directly.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methylthiomcresol-C1-benzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60% A / 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing Methylthiomcresol-C1-benzoic acid in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.5. Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (initial mobile phase) to ensure the system is clean.

-

Inject the series of working standard solutions to construct a calibration curve.

-

Inject the prepared samples for analysis.

Data Presentation and Analysis

The concentration of Methylthiomcresol-C1-benzoic acid in the samples is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the working standard solutions.

3.1. Calibration Curve

A linear regression of the peak area versus the concentration of the working standards should be performed. The correlation coefficient (r²) should be greater than 0.999.

3.2. Quantitative Data Summary

| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |

| Standard 1 | 1.0 | ||

| Standard 2 | 5.0 | ||

| Standard 3 | 10.0 | ||

| Standard 4 | 25.0 | ||

| Standard 5 | 50.0 | ||

| Standard 6 | 100.0 | ||

| Sample 1 | |||

| Sample 2 |

Mandatory Visualizations

4.1. Experimental Workflow

Caption: HPLC analysis workflow for Methylthiomcresol-C1-benzoic acid.

References

Application Note: A Robust GC-MS Protocol for the Detection of Methylthiomethyl-cresol-C1-benzoic acid

Abstract

This application note details a comprehensive protocol for the detection and quantification of Methylthiomethyl-cresol-C1-benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The protocol outlines procedures for sample preparation, derivatization of the carboxylic acid moiety to enhance volatility, and optimized GC-MS parameters for the separation and identification of the target analyte. Due to the polar nature of the benzoic acid group, a derivatization step is essential for successful analysis by gas chromatography.[1][2] This protocol recommends a silylation method to improve the chromatographic peak shape and detection sensitivity.[1]

Introduction

Methylthiomethyl-cresol-C1-benzoic acid is a molecule of interest that incorporates a cresol (B1669610) moiety with a thioether linkage and a benzoic acid functional group. The analysis of such a multi-functional molecule by GC-MS presents unique challenges. The carboxylic acid group makes the molecule non-volatile, necessitating a derivatization step to convert it into a more volatile ester form.[1][2] Furthermore, the presence of a sulfur atom requires careful optimization of chromatographic conditions to ensure good peak shape and minimize potential interactions with the column. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] The gas chromatograph separates components of a mixture, which are then fragmented and identified by the mass spectrometer based on their mass-to-charge ratio, providing high specificity and sensitivity.[3][4]

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of Methylthiomethyl-cresol-C1-benzoic acid.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of the target analyte from an aqueous matrix (e.g., plasma, urine, or cell culture media).

Materials:

-

Ethyl acetate (B1210297) (HPLC grade)

-

Formic acid

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

-

Acidify the sample to a pH of approximately 3-4 by adding 10 µL of formic acid. This ensures the benzoic acid moiety is in its protonated form, facilitating extraction into the organic solvent.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.[1]

-

Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic extracts.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

The dried extract is now ready for derivatization.

Derivatization: Silylation

To increase the volatility of the target analyte for GC-MS analysis, the carboxylic acid group is derivatized to its trimethylsilyl (B98337) (TMS) ester.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine.

-

Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex briefly.

-

Incubate the vial at 60°C for 30 minutes to ensure complete derivatization.[5]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis of the derivatized Methylthiomethyl-cresol-C1-benzoic acid.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | - Initial temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 300°C- Hold: 5 minutes at 300°C |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 50-550 |

| Solvent Delay | 5 minutes |

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. The table should include sample identifiers, retention times of the analyte, and the calculated concentrations.

| Sample ID | Retention Time (min) | Concentration (ng/mL) | Standard Deviation |

| Control 1 | 18.52 | Not Detected | N/A |

| Control 2 | 18.52 | Not Detected | N/A |

| Sample A | 18.53 | 125.6 | 5.8 |

| Sample B | 18.51 | 247.3 | 11.2 |

| Sample C | 18.54 | 89.1 | 4.1 |

Signaling Pathway and Logical Relationships

Caption: Role of the GC-MS protocol in the drug development pipeline.

Discussion

This application note provides a starting point for the development of a validated GC-MS method for the analysis of Methylthiomethyl-cresol-C1-benzoic acid. The provided LLE sample preparation protocol is a general method and may require optimization depending on the specific sample matrix. For instance, for more complex matrices, a solid-phase extraction (SPE) cleanup step might be necessary to reduce interferences. The choice of derivatization reagent can also be explored; for example, methylation using BF3-Methanol is another common method for derivatizing carboxylic acids.[1] The GC-MS parameters, particularly the oven temperature program, should be optimized to ensure baseline separation of the target analyte from other matrix components. For quantitative analysis, it is highly recommended to use a deuterated internal standard to correct for variations in extraction efficiency and instrument response.

Conclusion

The described GC-MS protocol offers a reliable and robust method for the detection and quantification of Methylthiomethyl-cresol-C1-benzoic acid. The key to successful analysis lies in the efficient extraction of the analyte from the sample matrix and its subsequent derivatization to a volatile form. By following the detailed steps in this application note, researchers and scientists can effectively utilize GC-MS for their studies involving this compound.

References

Application Notes and Protocols: Methylthiomethyl-Cresol-Benzoic Acid Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and application of complex organic molecules are central to advancements in medicinal chemistry and materials science. Benzoic acid and cresol (B1669610) derivatives, in particular, are well-established pharmacophores and versatile building blocks in the synthesis of a wide array of biologically active compounds.[1][2] This document provides detailed application notes and protocols for the use of a key synthetic intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate , which serves as a valuable analogue for the synthesis of more complex molecules incorporating methylthiomethyl and benzoic acid moieties.

While a specific compound named "Methylthiomethyl-Cresol-C1-benzoic acid" is not found in the reviewed literature, the synthetic protocols and chemical properties of closely related structures, such as ethyl 4-amino-3-(methylthiomethyl)benzoate, provide a strong foundation for the design and synthesis of novel derivatives. The introduction of a methylthiomethyl group can be a strategic approach to modify the lipophilicity, metabolic stability, and biological activity of a parent molecule.

This document will focus on the synthesis of ethyl 4-amino-3-(methylthiomethyl)benzoate as a case study, providing a detailed experimental protocol and discussing its potential as a building block in organic synthesis and drug discovery.

Synthesis of a Key Intermediate: Ethyl 4-amino-3-(methylthiomethyl)benzoate

The introduction of a methylthiomethyl group onto an aromatic ring is a key transformation. The following protocol is adapted from a well-established procedure for the synthesis of ethyl 4-amino-3-(methylthiomethyl)benzoate.[3]

Reaction Scheme

References

Application Notes and Protocols: Methylthiomethyl-cresol-C1-benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Methylthiomethyl-cresol-C1-benzoic acid" does not correspond to a widely documented compound in scientific literature, this document outlines the potential synthesis and medicinal chemistry applications of a plausible isomeric structure, 2-((4-methylphenoxy)methyl)benzoic acid , and its subsequent functionalization to include a methylthiomethyl (MTM) ester. This hypothetical compound combines the structural features of a cresol (B1669610) ether linked to benzoic acid, a scaffold with known biological relevance. The applications are extrapolated from the known activities of related benzophenone (B1666685) and benzoic acid derivatives.

The core structure, a phenoxymethyl (B101242) benzoic acid, can be synthesized from p-cresol (B1678582) and phthalide (B148349).[1] The resulting carboxylic acid can then be converted to a methylthiomethyl (MTM) ester, a common protecting group strategy that can also modulate biological activity.[2][3] The primary value of the underlying benzophenone scaffold, which can be derived from related cresol-benzoic acid esters, lies in its prevalence in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]

Hypothetical Synthetic Pathway

The proposed synthesis involves a two-step process: first, the synthesis of the cresol-benzoic acid core, followed by the esterification to introduce the methylthiomethyl group.

Caption: Proposed synthesis of the target compound.

Application Notes

The primary medicinal chemistry application of the core structure is as a precursor to bioactive benzophenones. The Fries rearrangement of a related compound, m-cresyl benzoate (B1203000), yields hydroxy-methyl-benzophenones, which are key intermediates in drug development.[4] The introduction of the methylthiomethyl ester could serve as a strategic modification to create novel prodrugs or to fine-tune the pharmacokinetic properties of the parent molecule.

Potential Therapeutic Areas:

-

Anticancer Agents: Benzoic acid derivatives have been extensively studied for their anticancer properties.[5] The benzophenone scaffold, accessible from cresol-benzoic acid precursors, is a key feature of many antitumor compounds.[4] The hypothetical MTM-cresol-benzoic acid could be explored for its potential to inhibit cancer cell proliferation.

-

Anti-inflammatory Drugs: Derivatives of benzoic acid are known to possess anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

-